molecular formula C23H20Cl2N2O5 B2876950 [2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 744239-80-3

[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate

Cat. No.: B2876950
CAS No.: 744239-80-3
M. Wt: 475.32
InChI Key: REYWSQYZUIKOCT-UHFFFAOYSA-N
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Description

The compound “[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin moiety, which is a bicyclic system consisting of a benzene ring fused to a 1,4-dioxin ring . The compound also contains a pyrrole ring, which is a five-membered aromatic heterocycle .

Scientific Research Applications

Tyrosinase Inhibitors and Molecular Docking Studies

A study on biphenyl-based compounds, which are crucial for treating hypertension and inflammatory conditions, investigated the synthesis, crystallographic, spectral analysis, and molecular docking of a series of compounds similar in structure to the specified chemical. Among these, certain derivatives exhibited significant anti-tyrosinase activities, comparable to the standard inhibitor kojic acid. The inhibitory effects were further confirmed by computational molecular docking studies, highlighting the compound's potential in pharmaceutical applications (Kwong et al., 2017).

Crystal Structure Analysis

Another research focused on the crystal structures of organic salts derived from pyrimethamine, an antifolate drug used in anti-malarial chemotherapy. The study detailed the hydrogen bonding patterns and molecular interactions, providing insights into the structural bases for the biological activity of compounds structurally related to the specified chemical (Balasubramani et al., 2007).

Antihypertensive Agents and Coronary Vessel Dilators

Research on 1,4-dihydropyridines bearing carboxy functions explored their role as antihypertensive agents and coronary vessel dilators. These compounds, prepared through condensation processes, demonstrate the significant medical potential of similar compounds in treating cardiovascular diseases (Abernathy, 1978).

Vasodilator Determination in Plasma

A study on the determination of a new cerebral vasodilator in plasma by electron capture gas chromatography highlighted a method for quantitatively analyzing compounds with structural similarities to the specified chemical. This research offers a foundation for clinical dose determination and therapeutic monitoring of similar compounds (Higuchi et al., 1975).

Synthesis and Biological Activities

Investigations into the synthesis of novel compounds and their potential biological activities, such as antimicrobial and antioxidant properties, provide a broader understanding of the chemical's application scope. For instance, studies on the synthesis of derivatives and their in vitro screening against various biological targets indicate the compound's relevance in developing new therapeutic agents (Flefel et al., 2018).

Properties

IUPAC Name

[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O5/c1-13-7-17(19(28)12-31-23(29)15-8-18(24)22(25)26-9-15)14(2)27(13)10-16-11-30-20-5-3-4-6-21(20)32-16/h3-9,16H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYWSQYZUIKOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2COC3=CC=CC=C3O2)C)C(=O)COC(=O)C4=CC(=C(N=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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